![molecular formula C14H21NO B1461335 3-(Cyclohexylmethoxy)-4-methylaniline CAS No. 1154940-87-0](/img/structure/B1461335.png)
3-(Cyclohexylmethoxy)-4-methylaniline
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance and state of matter under standard conditions .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties involve how the compound reacts with other substances .Scientific Research Applications
Pharmacology
3-(Cyclohexylmethoxy)-4-methylaniline: has shown potential in pharmacology due to its structural similarity to compounds with known biological activities. It could serve as a lead compound for the development of new therapeutic agents. Its derivatives have been studied for their anti-melanogenic activity, which is crucial in treatments for skin conditions like hyperpigmentation .
Chemical Synthesis
This aniline derivative can be a valuable intermediate in organic synthesis. It could be used in the development of new synthetic routes or in the production of complex molecules, leveraging reactions like Suzuki–Miyaura coupling to form carbon-carbon bonds .
Biochemistry
The compound’s potential in biochemistry lies in its ability to interact with biological molecules. It could be used to study protein interactions or as a fluorescent marker in imaging techniques, aiding in the visualization of cellular processes .
Environmental Science
Finally, in environmental science, 3-(Cyclohexylmethoxy)-4-methylaniline might be explored for its ability to bind to pollutants or to be used in the remediation of contaminated sites. Its chemical structure could allow it to form complexes with environmental toxins, aiding in their removal or neutralization .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(cyclohexylmethoxy)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-7-8-13(15)9-14(11)16-10-12-5-3-2-4-6-12/h7-9,12H,2-6,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLCTFXUHCGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethoxy)-4-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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